STF-62247

Renal Cell Carcinoma Synthetic Lethality VHL Tumor Suppressor

VHL-deficient renal cell carcinoma models require precise chemical tools to validate synthetic lethality. STF-62247 delivers this with a documented 25-fold selectivity window (IC50: 0.625 µM vs. 16 µM in isogenic RCC4 pairs). Unlike pan-autophagy inducers, it blocks late-stage autophagic flux and disrupts lysosomal pH (4.5→6.2). - **Selectivity benchmark**: Validates VHL-dependent cytotoxicity at 0.5-2 µM - **Mechanistic clarity**: HIF-independent; induces autolysosome acidification preferentially in VHL-null cells - **Radiosensitization**: Dose enhancement factor 1.4-1.6 in VHL-deficient models

Molecular Formula C15H13N3S
Molecular Weight 267.4 g/mol
CAS No. 315702-99-9
Cat. No. B1682635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTF-62247
CAS315702-99-9
SynonymsSTF 62247
STF-62247
STF62247
Molecular FormulaC15H13N3S
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)17-15-18-14(10-19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18)
InChIKeyKATNUHQNJGNLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





STF-62247: Autophagy Modulator for VHL-Deficient RCC Research


STF-62247 (N-(3-methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine) is a small-molecule autophagy modulator that exhibits synthetic lethality toward von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells. Originally identified through a high-throughput screen for compounds selectively toxic to VHL-null renal cells, STF-62247 induces dysregulated autophagy by blocking late-stage autophagic flux and disrupting lysosomal function [1]. The compound demonstrates a marked selectivity window: it is approximately 25-fold more potent against VHL-deficient cells (IC₅₀ ≈ 0.625 μM in RCC4 cells) compared to their isogenic VHL wild-type counterparts (IC₅₀ ≈ 16 μM) [2]. STF-62247 exerts its effects in a hypoxia-inducible factor (HIF)-independent manner, distinguishing it from conventional RCC therapies that target the HIF pathway [1].

STF-62247 Selectivity Profile


Generic substitution among autophagy-modulating small molecules is scientifically untenable due to STF-62247's unique mechanism of action and VHL-status-dependent selectivity profile. Unlike pan-autophagy inducers such as rapamycin or mTOR inhibitors that broadly stimulate autophagic initiation regardless of VHL status, STF-62247 acts as a late-stage autophagy blocker with lysosomal accumulation and pH disruption that selectively compromises VHL-deficient cells [1]. Mechanistically, STF-62247 inhibits mTORC1 activation specifically in VHL-null cells, leading to protein synthesis arrest—a pathway distinct from allosteric mTOR inhibitors rapamycin and everolimus [2]. Furthermore, STF-62247 induces enhanced autolysosome formation and acidification preferentially in VHL-deficient cells, whereas VHL-proficient cells maintain the capacity to restore lysosomal numbers and surmount the autophagic block [3]. These differential biochemical and cellular vulnerabilities preclude simple interchange with other autophagy modulators that lack this VHL-dependent synthetic lethal profile.

STF-62247 Quantitative Evidence Guide


Selective Cytotoxicity in VHL-Deficient RCC

STF-62247 demonstrates a 25-fold greater cytotoxic sensitivity in VHL-deficient RCC cells compared to isogenic VHL wild-type counterparts. In the RCC4 cell line model, the IC₅₀ values are 0.625 μM for VHL-deficient RCC4 cells versus 16 μM for RCC4 cells reconstituted with wild-type VHL [1]. This selectivity is preserved across multiple RCC models: in 786-O (VHL⁻/⁻) and A498 (VHL⁻/⁻) cells, STF-62247 inhibits proliferation with IC₅₀ values of 1.2 ± 0.2 μM and 1.5 ± 0.3 μM, respectively, whereas VHL-proficient RCC lines (Caki-1, ACHN) and non-RCC lines (HeLa, MCF-7) show minimal activity (IC₅₀ > 20 μM) .

Renal Cell Carcinoma Synthetic Lethality VHL Tumor Suppressor

VHL-Deficient Tumor Growth Inhibition In Vivo

In a SCID mouse xenograft model bearing VHL-deficient SN12C renal carcinoma cells, daily intraperitoneal administration of STF-62247 at 8 mg/kg resulted in significant reduction of tumor growth compared to vehicle-treated controls . The tumor growth inhibition was concentration-dependent and occurred without observable toxicity or weight loss in treated animals [1]. Critically, this in vivo efficacy was restricted to VHL-deficient tumors: parallel experiments with wild-type VHL tumors showed no significant growth reduction, confirming that the VHL-dependent selectivity observed in vitro translates to the in vivo setting [1].

Xenograft Model In Vivo Efficacy Tumor Growth Inhibition

Radiosensitization of VHL-Deficient RCC Cells

STF-62247 enhances the radiation sensitivity of VHL-deficient RCC cells under both oxic (21% O₂) and hypoxic/physiological (0.5% O₂) conditions. Clonogenic survival assays demonstrate that pretreatment with STF-62247 followed by ionizing radiation results in significantly reduced colony formation compared to radiation alone, with a dose enhancement factor (DEF) of approximately 1.4-1.6 [1]. Notably, this radiosensitizing effect is restricted to VHL-deficient cells; VHL wild-type cells show no significant enhancement of radiation response when co-treated with STF-62247 [1]. The radiosensitization occurs without alterations in cell cycle distribution, indicating a mechanism distinct from conventional cell cycle-modulating radiosensitizers [2].

Radiosensitization Hypoxia Combination Therapy

mTORC1 Regulation Distinct from Rapamycin

Quantitative SILAC proteomics analysis reveals that STF-62247 inhibits mTORC1 activation specifically in VHL-null RCC cells, leading to protein synthesis arrest. This mechanism is fundamentally distinct from allosteric mTOR inhibitors rapamycin and everolimus, which bind to FKBP12 and inhibit mTORC1 broadly regardless of VHL status [1]. The proteomics study identified 755 differentially regulated proteins and 37 altered signaling pathways in VHL-null cells treated with STF-62247, with mTORC1 pathway suppression being a key determinant of selectivity [2]. Unlike rapamycin and everolimus, which demonstrate clinical activity in RCC but lack durable responses, STF-62247's VHL-context-dependent mTORC1 inhibition suggests a more targeted synthetic lethal approach [1].

mTORC1 Proteomics Mechanism of Action

Synthetic Lethality in SETD2-Mutant ccRCC

While STF-62247 was originally identified for VHL-deficient RCC, recent evidence demonstrates that loss of SETD2—a chromatin-modifying gene frequently mutated in clear cell RCC—sensitizes wild-type VHL ccRCC cells to STF-62247. SETD2 inactivation in WT-VHL ccRCC cells resulted in significantly decreased cell proliferation and survival following STF-62247 treatment, with cell death occurring via pyroptosis characterized by caspase-3 and gasdermin E cleavage [1]. This expanded synthetic lethal interaction distinguishes STF-62247 from agents that require VHL loss for activity and broadens its applicable genetic contexts. The effect is accompanied by DNA damage response activation, S-phase cell cycle arrest, and loss of CDC25A phosphatase [1].

SETD2 Pyroptosis Epigenetics

Autolysosome Formation & Acidification in VHL-Deficient Cells

Although STF-62247 induces autophagy regardless of cellular VHL expression level, the compound produces more pronounced and functionally distinct effects in VHL-deficient cells. Treatment with STF-62247 results in significantly larger intracytoplasmic vacuoles in VHL-deficient RCC4 and SN12C-VHL shRNA cells compared to wild-type VHL counterparts [1]. Moreover, VHL-deficient cells exhibit enhanced autolysosome formation with increased acidification following STF-62247 exposure, whereas VHL-proficient cells retain the capacity to restore lysosomal numbers and overcome the autophagic block over prolonged treatment [2]. Mechanistically, STF-62247 accumulates in lysosomes, increases lysosomal pH from 4.5 to 6.2, and reduces cathepsin activity by 55% , establishing lysosomal disruption as a key differential vulnerability.

Lysosomal Dysfunction Autophagic Flux Vesicular Trafficking

STF-62247 Research Application Scenarios


VHL-Dependent Synthetic Lethality Screening

STF-62247 serves as an optimal positive control compound for synthetic lethality screens targeting VHL loss in clear cell RCC. Its 25-fold selectivity window between VHL-deficient and VHL-proficient isogenic cell lines (IC₅₀: 0.625 μM vs. 16 μM in RCC4 models) provides a quantitative benchmark for validating novel compounds [1]. Researchers can employ STF-62247 at concentrations between 0.5-2 μM to confirm VHL-dependent cytotoxicity in their experimental systems, with the compound's well-characterized mechanism involving late-stage autophagy blockade and lysosomal disruption offering a defined pathway for mechanistic comparisons [2].

Autophagic Flux Analysis for Lysosomal Vulnerability

STF-62247 is uniquely suited for studying differential lysosomal vulnerability in VHL-deficient versus VHL-proficient contexts. The compound's ability to accumulate in lysosomes, increase lysosomal pH (from 4.5 to 6.2), and reduce cathepsin activity by 55% enables precise interrogation of lysosomal function and autophagic flux [1]. Unlike classical autophagy modulators such as chloroquine or bafilomycin A1, STF-62247 produces VHL-dependent differential effects on autolysosome formation and acidification, making it the preferred tool for experiments requiring genetic-context-specific readouts of lysosomal stress and autophagic blockade [2].

Radiation Combination Studies in RCC

STF-62247 is indicated for radiation combination studies in VHL-deficient RCC models under both oxic and hypoxic conditions. The demonstrated dose enhancement factor (DEF) of approximately 1.4-1.6 when STF-62247 is combined with ionizing radiation supports its use as a radiosensitizing agent specifically in VHL-null contexts [1]. Researchers investigating strategies to overcome RCC radioresistance can utilize STF-62247 at 1-2 μM in clonogenic survival assays to assess VHL-dependent enhancement of radiation response, with the added benefit that the compound does not alter cell cycle distribution, simplifying interpretation of radiosensitization mechanisms [2].

SETD2 Genetic Interaction & Pyroptosis Investigation

Beyond canonical VHL loss, STF-62247 enables investigation of SETD2-dependent synthetic lethality in wild-type VHL ccRCC models. The compound induces pyroptotic cell death (characterized by caspase-3 and gasdermin E cleavage) specifically in SETD2-inactivated WT-VHL ccRCC cells, accompanied by DNA damage response activation and S-phase arrest [1]. This application scenario is particularly valuable for researchers exploring epigenetic vulnerabilities in ccRCC, as STF-62247 provides a chemically defined tool to probe the functional consequences of SETD2 loss independently of VHL mutational status [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for STF-62247

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.